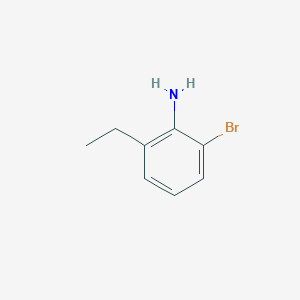

2-Bromo-6-ethylaniline

説明

Significance of Ortho-Substituted Anilines in Contemporary Synthetic Methodologies

Ortho-substituted anilines are foundational scaffolds in the synthesis of a wide array of biologically active compounds and functional materials. Their unique steric and electronic properties, arising from the substituent at the ortho position, profoundly influence their reactivity and the stereochemical outcome of reactions. This "ortho effect" can be harnessed to direct reactions with high regioselectivity, a crucial aspect of modern synthetic chemistry. For instance, the presence of a bulky group at the ortho position can sterically hinder the nitrogen's lone pair, influencing the basicity of the aniline (B41778). vedantu.com This steric hindrance can also direct incoming electrophiles to other positions on the aromatic ring or facilitate unique cyclization reactions that would otherwise be unfavorable.

Recent research has highlighted the development of novel methods for the ortho-functionalization of anilines, underscoring their importance. acs.org These methods often bypass the need for pre-installed directing groups, offering more atom-economical and efficient routes to complex ortho-substituted anilines. acs.org Such advancements are critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials where precise control over molecular architecture is paramount. acs.org Furthermore, ortho-substituted anilines are key precursors in the synthesis of various heterocyclic compounds, such as benzoxazoles, benzothiazoles, and benzimidazoles, which are prevalent motifs in medicinal chemistry. organic-chemistry.org

Overview of Halogenated Anilines as Pivotal Intermediates in Fine Chemical Synthesis

Halogenated anilines, a sub-class of ortho-substituted anilines, serve as exceptionally versatile intermediates in the synthesis of fine chemicals. google.compatsnap.com The halogen atom, typically chlorine or bromine, acts as a versatile functional handle. It can be readily displaced by a variety of nucleophiles or participate in a range of metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck reactions. This reactivity allows for the introduction of diverse substituents onto the aniline ring, enabling the construction of complex molecular frameworks.

The synthesis of halogenated anilines is most commonly achieved through the selective catalytic reduction of the corresponding halogenated nitroaromatic compounds. ingentaconnect.com This method is widely employed in industry due to its efficiency and scalability. google.compatsnap.com The resulting halogenated anilines are crucial starting materials for the production of pharmaceuticals, pesticides, dyes, and pigments. google.compatsnap.comingentaconnect.com For example, they are used in the synthesis of herbicides and other agrochemicals. google.comresearchgate.net The continued development of more efficient and environmentally friendly methods for the synthesis and dehalogenation of halogenated anilines remains an active area of research. google.compatsnap.comresearchgate.net

Research Landscape of 2-Bromo-6-ethylaniline within the Bromoaniline Family

Within the broader family of bromoanilines, 2-Bromo-6-ethylaniline has garnered specific research interest due to its unique substitution pattern. The presence of both a bromine atom and an ethyl group at the ortho positions relative to the amino group imparts specific steric and electronic characteristics to the molecule. This structure makes it a valuable intermediate in various synthetic applications.

Research has focused on the synthesis and reactions of 2-Bromo-6-ethylaniline. For instance, methods for its preparation through the ortho-bromination of 2-ethylaniline (B167055) have been developed. google.com The resulting 2-Bromo-6-ethylaniline can then be utilized in subsequent reactions, such as N-alkoxymethylation, to produce intermediates for herbicidal compounds. google.com

The table below provides a summary of the key properties of 2-Bromo-6-ethylaniline.

| Property | Value |

| CAS Number | 73621-39-3 nih.gov |

| Molecular Formula | C8H10BrN nih.gov |

| Molecular Weight | 200.08 g/mol nih.gov |

| Boiling Point | 85°-95° C./0.35 mm google.com |

The unique substitution pattern of 2-Bromo-6-ethylaniline also makes it a subject of interest in studies exploring the reactivity of substituted anilines. For example, it has been used in multi-component reactions and as a precursor in the synthesis of more complex heterocyclic structures. mdpi.comunige.ch The interplay of the bromo and ethyl substituents influences the regioselectivity and stereoselectivity of these transformations, providing valuable insights for the design of new synthetic methodologies.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-6-ethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-2-6-4-3-5-7(9)8(6)10/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFKGBMQWIKPFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479653 | |

| Record name | Benzenamine, 2-bromo-6-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73621-39-3 | |

| Record name | Benzenamine, 2-bromo-6-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization Techniques for 2 Bromo 6 Ethylaniline and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of each atom, allowing for a detailed mapping of the molecular structure. For 2-Bromo-6-ethylaniline, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

¹H NMR spectroscopy provides data on the number, environment, and connectivity of hydrogen atoms in a molecule. In 2-Bromo-6-ethylaniline, the spectrum would exhibit characteristic signals for the aromatic protons, the protons of the ethyl group, and the amine (-NH₂) protons.

The aromatic region is of particular interest. For a related compound, 2-bromoaniline (B46623), the aromatic protons appear as multiplets in the range of δ 6.6-7.5 ppm. For 2-Bromo-6-ethylaniline, three distinct signals are expected for the aromatic protons on the benzene (B151609) ring. The proton at C4 (para to the ethyl group) would likely appear as a triplet, while the protons at C3 and C5 would present as doublets, with coupling constants typical for ortho and meta relationships.

The ethyl group gives rise to two characteristic signals:

A quartet corresponding to the methylene (B1212753) (-CH₂) protons, typically found around δ 2.6 ppm, resulting from coupling with the adjacent methyl protons.

A triplet corresponding to the methyl (-CH₃) protons, appearing further upfield around δ 1.2 ppm, due to coupling with the methylene protons.

The amine (-NH₂) protons usually appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. In a deuterated chloroform (B151607) (CDCl₃) solvent, this signal is often observed between δ 3.5 and 4.5 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂-CH₃ | ~1.2 | Triplet (t) | ~7.5 |

| -CH₂-CH₃ | ~2.6 | Quartet (q) | ~7.5 |

| -NH₂ | ~3.5 - 4.5 | Broad Singlet (br s) | N/A |

| Aromatic H (C3, C5) | ~6.6 - 7.2 | Multiplet (m) or Doublets (d) | ~7-8 |

| Aromatic H (C4) | ~6.9 - 7.1 | Multiplet (m) or Triplet (t) | ~7-8 |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of 2-Bromo-6-ethylaniline, a distinct signal is expected for each unique carbon atom.

Based on data for analogous compounds like 2-bromoaniline and other substituted anilines, the chemical shifts can be predicted rsc.org:

The carbon atom bonded to the bromine (C2) is expected to have a chemical shift in the range of δ 108-112 ppm.

The carbon atom bonded to the amino group (C1) would appear significantly downfield, around δ 145-148 ppm.

The carbon attached to the ethyl group (C6) would be found in the δ 130-135 ppm region.

The remaining aromatic carbons (C3, C4, C5) will have signals in the typical aromatic region of δ 115-130 ppm.

The ethyl group carbons will appear upfield, with the -CH₂ carbon around δ 24-28 ppm and the -CH₃ carbon around δ 13-16 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-CH₃ | ~14 |

| -CH₂-CH₃ | ~26 |

| C2 (-C-Br) | ~110 |

| C3, C4, C5 | ~118 - 130 |

| C6 (-C-CH₂CH₃) | ~133 |

| C1 (-C-NH₂) | ~146 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of 2-Bromo-6-ethylaniline (C₈H₁₀BrN, Molecular Weight: 200.08 g/mol ) would show a characteristic molecular ion peak nih.gov. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 199 and 201 miamioh.edu.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would include:

Loss of a methyl radical (-CH₃): A peak at m/z 184/186, resulting from the cleavage of the ethyl group.

Loss of an ethyl radical (-CH₂CH₃): A significant peak at m/z 170/172, arising from benzylic cleavage, which is a favorable fragmentation process.

Loss of a bromine radical (-Br): A peak at m/z 120.

Loss of HBr: A peak corresponding to [M-HBr]⁺.

For N-acylated derivatives of ortho-haloanilines, a prominent fragmentation pathway is the loss of the halogen radical nih.gov. For instance, N-acetyl-2-bromoaniline shows a very strong peak corresponding to the [M-Br]⁺ fragment nih.gov.

| m/z (⁷⁹Br/⁸¹Br) | Fragment Ion | Description |

|---|---|---|

| 199/201 | [C₈H₁₀BrN]⁺˙ | Molecular Ion (M⁺˙) |

| 184/186 | [M-CH₃]⁺ | Loss of methyl radical |

| 170/172 | [M-C₂H₅]⁺ | Loss of ethyl radical |

| 120 | [M-Br]⁺ | Loss of bromine radical |

ESI is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal fragmentation. It is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. For 2-Bromo-6-ethylaniline, the ESI-MS spectrum would be dominated by the protonated molecular ion at m/z 200/202.

Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected precursor ion ([M+H]⁺). This controlled fragmentation provides structural details. For example, ESI-MS/MS analysis of 2-bromoaniline shows the precursor ion [M+H]⁺ at m/z 172/174, which fragments to produce ions at m/z 92 (loss of HBr) and m/z 65 massbank.eu. Similar fragmentation pathways would be expected for 2-Bromo-6-ethylaniline. The use of ESI-MS is particularly valuable in metabolic studies, for instance, in profiling the metabolites of 4-bromoaniline (B143363) researchgate.net.

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For 2-Bromo-6-ethylaniline, the calculated exact mass of the monoisotopic molecular ion ([C₈H₁₀⁷⁹BrN]⁺˙) is 198.9997 Da nih.gov.

HRMS can confirm the identity of the parent compound and each fragment ion with high confidence. For example, in the study of ketamine analogues, techniques like GC-QTOF/MS and LC-Q-Orbitrap MS/MS were used to summarize fragmentation patterns based on high-resolution data nih.gov. This level of precision is essential in research for confirming the synthesis of novel derivatives and identifying unknown compounds.

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations

Vibrational spectroscopy probes the discrete energy levels associated with the vibrations of molecules. By measuring the absorption or scattering of radiation, these techniques provide a molecular fingerprint, offering detailed insights into functional groups and bonding arrangements.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of 2-Bromo-6-ethylaniline and its structural analogs reveals characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. While a complete experimental spectrum for 2-Bromo-6-ethylaniline is not widely published, extensive data from closely related compounds such as 2-bromo-4-methylaniline (B145976) and other halogenated anilines allow for a detailed prediction of its key spectral features. asianpubs.orgnih.gov

The primary amino (-NH₂) group is expected to show two distinct N-H stretching vibrations, typically in the range of 3400-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. researchgate.net The N-H bending or scissoring vibration is typically observed around 1615 cm⁻¹. asianpubs.org Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are found just below 3000 cm⁻¹. The aromatic ring itself produces characteristic C=C stretching bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration can be identified around 1300 cm⁻¹. asianpubs.org The presence of the bromine substituent is confirmed by a C-Br stretching vibration, which is expected at lower wavenumbers, often below 700 cm⁻¹. asianpubs.orgresearchgate.net

Table 1: Expected FT-IR Vibrational Frequencies and Assignments for 2-Bromo-6-ethylaniline Based on Analogous Compounds

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference Compound(s) |

|---|---|---|---|

| ~3492 | Medium | Asymmetric N-H Stretching | Bromoaniline derivatives asianpubs.org |

| ~3421 | Medium | Symmetric N-H Stretching | Bromoaniline derivatives asianpubs.org |

| ~3050 | Medium-Weak | Aromatic C-H Stretching | 2-bromo-4-methylaniline nih.gov |

| ~2970 | Medium | Aliphatic C-H Stretching (Ethyl) | General |

| ~1615 | Strong | N-H Bending (Scissoring) | 2,6-dibromoaniline asianpubs.org |

| ~1570 | Strong | Aromatic C=C Stretching | 2-bromo-4-methylaniline nih.gov |

| ~1450 | Strong | Aromatic C=C Stretching | 2-bromo-4-methylaniline nih.gov |

| ~1300 | Medium | C-N Stretching | 4-chloro-2-bromoaniline globalresearchonline.net |

Note: The data in this table is predictive and based on spectroscopic analysis of structurally similar bromoaniline derivatives.

Raman spectroscopy is a complementary vibrational technique that detects inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the carbon skeleton of the aromatic ring and the carbon-halogen bond. nih.gov

For 2-Bromo-6-ethylaniline, the symmetric vibrations of the benzene ring are expected to produce strong signals in the Raman spectrum. The C-Br stretching vibration also typically yields a distinct and readily identifiable Raman peak. researchgate.net Computational and experimental studies on similar molecules, such as 2-bromo-4-methylaniline and 2-bromo-6-chloro-4-fluoroaniline, provide a basis for assigning the expected Raman shifts. nih.govresearchgate.net The N-H stretching vibrations are also Raman active, though often weaker than in the infrared spectrum.

Table 2: Expected FT-Raman Frequencies and Assignments for 2-Bromo-6-ethylaniline Based on Analogous Compounds

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference Compound(s) |

|---|---|---|---|

| ~3490 | Weak | Asymmetric N-H Stretching | 2-bromo-4-methylaniline nih.gov |

| ~3400 | Weak | Symmetric N-H Stretching | 2-bromo-4-methylaniline nih.gov |

| ~3055 | Strong | Aromatic C-H Stretching | 2-bromo-4-methylaniline nih.gov |

| ~1610 | Medium | N-H Bending | 2-bromo-6-chloro-4-fluoroaniline researchgate.net |

| ~1580 | Strong | Aromatic C=C Stretching | 2-bromo-6-chloro-4-fluoroaniline researchgate.net |

| ~1280 | Strong | C-N Stretching | 2-bromo-4-methylaniline nih.gov |

Note: The data in this table is predictive and based on spectroscopic analysis of structurally similar bromoaniline derivatives.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating components of a mixture, making them essential for assessing the purity of synthesized compounds and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of organic compounds. For substituted anilines, reverse-phase HPLC (RP-HPLC) is commonly employed. In this technique, the compound is separated based on its partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.

A suitable RP-HPLC method for analyzing 2-Bromo-6-ethylaniline can be adapted from methods developed for structurally related molecules like 2-Bromo-4,6-dimethylaniline. sielc.com Such a method would effectively separate the target compound from starting materials, by-products, and other impurities.

Table 3: Representative HPLC Method Parameters for Analysis of Bromoaniline Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile / Water with Phosphoric Acid |

| Detection | UV-Vis (e.g., at 254 nm) |

This table outlines a general method based on the analysis of similar compounds like 2-Bromo-4,6-dimethylaniline. sielc.com Method parameters would require optimization for 2-Bromo-6-ethylaniline.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. An HPLC method developed for a bromoaniline derivative can typically be transferred to a UPLC system to achieve improved performance. sielc.com This makes UPLC a highly efficient technique for high-throughput purity screening and quality control in a research setting.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to qualitatively monitor the progress of a chemical reaction. researchgate.net To monitor the synthesis of 2-Bromo-6-ethylaniline, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the starting materials. The plate is then developed in an appropriate solvent system.

As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product, 2-Bromo-6-ethylaniline, will appear and intensify. The relative positions of the spots (Rf values) depend on their polarity and interaction with the stationary and mobile phases. For instance, in the synthesis of Schiff bases from the related 2-Bromo-6-methylaniline, a mobile phase of methanol (B129727) and benzene (1:4 ratio) was successfully used to monitor the reaction's progress on TLC. chemrevlett.com This allows the chemist to determine the optimal time to stop the reaction, thereby maximizing yield and minimizing the formation of by-products.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of molecules in the solid state. In the context of 2-bromo-6-ethylaniline and its derivatives, X-ray crystallography can elucidate the influence of the bromo and ethyl substituents on the molecular geometry and packing in the crystal lattice.

The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of discrete spots. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal. By analyzing this pattern, researchers can construct a three-dimensional electron density map of the molecule and thereby determine the positions of the individual atoms.

A detailed examination of the crystallographic data for 2-bromo-4,6-dinitroaniline (B162937) showcases the precision of this technique. The unit cell parameters, which define the size and shape of the repeating unit in the crystal, have been accurately measured. Similarly, key bond lengths and angles within the molecule have been determined with high precision, providing a comprehensive picture of its molecular structure.

The following interactive table summarizes the crystallographic data for 2-bromo-4,6-dinitroaniline, illustrating the type of detailed structural information that can be obtained through X-ray crystallography.

Interactive Data Table: Crystallographic Data for 2-Bromo-4,6-dinitroaniline

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₆H₄BrN₃O₄ |

| Formula Weight | 262.03 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.6955 (2) |

| b (Å) | 7.7720 (2) |

| c (Å) | 16.0608 (4) |

| β (°) | 95.4182 (14) |

| Volume (ų) | 832.03 (4) |

| Z | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 173 |

| Refinement | |

| R-factor (R₁) | 0.033 |

| Weighted R-factor (wR₂) | 0.083 |

This data provides a foundational understanding of how substituent groups on the aniline (B41778) ring influence the solid-state packing and intermolecular forces. Similar studies on other derivatives of 2-bromo-6-ethylaniline would be invaluable in mapping out a more complete structure-property relationship for this class of compounds.

Applications of 2 Bromo 6 Ethylaniline in Contemporary Chemical Synthesis and Materials Science Research

Role as an Intermediate in Organic Synthesis

2-Bromo-6-ethylaniline is a significant intermediate in organic synthesis due to its dual functionality. The presence of a bromine atom on the aromatic ring allows it to participate in a variety of cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. Although research on 2-Bromo-6-ethylaniline itself is specific, the reactivity of closely related compounds like 2-Bromo-6-methylaniline provides insight into its synthetic potential. This analogous compound is used as a reactant in palladium-catalyzed Suzuki and Heck reactions, as well as copper-catalyzed C-N cross-coupling reactions. These transformations are crucial for constructing complex molecular frameworks, suggesting that 2-Bromo-6-ethylaniline can be similarly employed to introduce the 2-ethylaniline (B167055) moiety into larger structures.

The amino group (-NH2) is also a key reactive site. It can undergo reactions such as diazotization, acylation, and alkylation, further expanding its synthetic utility. The ethyl group at the adjacent position provides steric hindrance, which can influence the regioselectivity of reactions, potentially allowing for more controlled and specific synthetic outcomes.

Building Block for Complex Organic Molecular Architectures

Building on its role as an intermediate, 2-Bromo-6-ethylaniline serves as a foundational building block for constructing elaborate organic molecules. The ability to selectively functionalize either the bromo or amino group allows for a stepwise and controlled approach to synthesis. For instance, the bromine atom can act as a handle for introducing new substituents via cross-coupling chemistry, while the amino group can be used to form amides, imines, or other nitrogen-containing structures.

Polyhalogenated aniline (B41778) scaffolds are particularly valued as building blocks in the synthesis of complex organic molecules. The strategic placement of halogen atoms provides synthetic chemists with multiple points for modification. Research into related compounds, such as the synthesis of ligands from alkylamines and dibromopyridine, highlights how bromo-amino structures are used to create specialized molecules designed to coordinate with metal atoms, forming unique complexes. This demonstrates the potential of 2-Bromo-6-ethylaniline to be incorporated into sterically demanding, multi-component molecular systems.

Precursor for Advanced Functional Materials

The unique electronic and structural properties of 2-Bromo-6-ethylaniline make it a promising precursor for the development of advanced functional materials.

Synthesis of Dyes and Pigments

Aniline and its derivatives have historically been central to the dye and pigment industry. Substituted anilines are common starting materials for producing a vast range of colorants, particularly azo dyes, which are formed through the reaction of a diazotized amine with a coupling agent. The specific substituents on the aniline ring, such as the bromo and ethyl groups in 2-Bromo-6-ethylaniline, can significantly influence the color, fastness, and solubility of the resulting dye. For example, the synthesis of the historic pigment Tyrian purple (6,6′-dibromoindigo) involves intermediates derived from brominated anilines, such as 4-bromo-2-nitroaniline. While direct application of 2-Bromo-6-ethylaniline in specific commercial dyes is not widely documented, its structural motifs are consistent with those used in chromophore construction.

Polymeric Materials and Specialty Chemicals Research

In the realm of materials science, substituted anilines are precursors to various polymers and specialty chemicals. They can be incorporated into polymer backbones or used as curing agents and monomers. The development of high-performance polymers often relies on monomers with specific functional groups to achieve desired thermal, mechanical, or electronic properties.

Furthermore, the structure of 2-Bromo-6-ethylaniline lends itself to the synthesis of specialty chemicals such as ligands for catalysis and molecular sensors. The combination of a halogenated aromatic ring and a nucleophilic amino group is ideal for creating molecules that can interact with and detect specific ions or other chemical species.

Synthesis of Biologically Active Compound Precursors

The synthesis of molecules with biological activity is a cornerstone of medicinal and agricultural chemistry. Substituted anilines are a prevalent structural feature in many pharmaceuticals and agrochemicals.

Formation of Pharmaceutical Intermediates

2-Bromo-6-ethylaniline is a valuable precursor for the synthesis of pharmaceutical intermediates. The bromo-aniline scaffold is found in numerous biologically active compounds. For instance, the related compound 2-Bromo-6-nitroaniline is used as an intermediate in the synthesis of a metabolite of Brimonidine, a drug used to treat glaucoma. The ability to perform

Agrochemical Intermediates (e.g., for Herbicides)

While specific, commercialized herbicides directly derived from 2-bromo-6-ethylaniline are not extensively documented in publicly available literature, the broader class of bromoanilines and 2,6-disubstituted anilines are recognized as important intermediates in the agrochemical industry. For instance, 2-bromoaniline (B46623) is a known precursor for the synthesis of novel herbicides, including certain benzoylpyridine and substituted urea (B33335) herbicides. The structural motif of a substituted aniline is a key component in many herbicidal compounds.

The synthesis of 2,6-dialkylanilines, a category to which 2-bromo-6-ethylaniline belongs, is a significant area of industrial chemistry, with many of these compounds serving as intermediates in the production of pesticides. The ortho-alkylation of aromatic amines is a critical industrial process for creating these valuable agrochemical precursors.

The utility of aniline derivatives in agrochemicals is further highlighted by their use in the development of crop protection agents. The specific substitution pattern of 2-bromo-6-ethylaniline, with its combination of steric and electronic features, makes it a candidate for the synthesis of new herbicidal molecules with potentially novel modes of action.

Ligand Synthesis and Design for Catalytic Systems

The development of novel ligands is crucial for advancing transition metal catalysis, and aniline derivatives are frequently employed as foundational structures for these ligands. While specific research detailing the use of 2-bromo-6-ethylaniline in ligand synthesis is not widely available, the principles of ligand design suggest its potential in this area. The amino group provides a coordination site, and the ortho-bromo and ethyl substituents can be used to modulate the steric and electronic properties of the resulting ligand.

Transition metal complexes featuring ligands derived from substituted anilines have shown significant catalytic activity in a variety of organic transformations. For example, N-heterocyclic carbene (NHC) ligands, which can be synthesized from aniline precursors, are highly valued in homogeneous catalysis. The steric bulk and electronic properties of the aniline wingtip groups on the NHC ligand are critical for catalytic performance and the stabilization of reactive intermediates. The modular synthesis of such ligands often starts from readily available industrial chemicals like aniline, allowing for the facile preparation of a diverse library of electronically and sterically distinct analogues.

Furthermore, phosphino-amine (PN) ligands, which can be synthesized by condensing a chlorophosphine with an amine, represent another important class of ligands where aniline derivatives could be utilized. The ability to tune the ligand framework is essential for rapid catalyst discovery and optimization in various catalytic processes, including cross-coupling reactions and hydrogen-borrowing alkylation of anilines.

Development of Novel Heterocyclic Systems from Related Bromoanilines

Bromoanilines are versatile precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological and physical properties.

Quinoxaline Derivatives Synthesis

Quinoxaline derivatives, which are important in medicinal chemistry, can be synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While direct synthesis from 2-bromo-6-ethylaniline is not explicitly detailed, related ortho-substituted anilines can be precursors to the necessary diamine starting materials. A common method involves the reaction of an o-phenylenediamine with an α-haloketone, such as phenacyl bromide. The reaction conditions can be tuned, with some procedures utilizing catalyst-free conditions in green solvents like water or ethanol. The presence of substituents on the aniline ring, such as the bromo and ethyl groups in 2-bromo-6-ethylaniline, would be expected to influence the reactivity and regioselectivity of the cyclization reaction.

Benzimidazole (B57391) Derivatives Synthesis

Benzimidazoles are another class of heterocyclic compounds with significant biological activity. A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. Ortho-substituted anilines, including bromoanilines, are key starting materials for preparing the requisite diamines. For instance, the synthesis of 2-substituted benzimidazoles can be achieved through the reaction of o-phenylenediamines with aldehydes under various catalytic conditions, including the use of erbium triflate as a Lewis acid catalyst in water. The reaction of ortho-substituted anilines with functionalized orthoesters provides another efficient route to benzimidazole derivatives. Furthermore, copper-catalyzed intramolecular cyclization of o-bromoaryl derivatives is a powerful method for the synthesis of substituted benzimidazoles.

A specific example of a related synthesis is the preparation of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole from 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde. This highlights the utility of bromo-substituted diamino compounds in accessing functionalized benzimidazole cores.

Tetrazole, Oxazepine, and Thiazolidine (B150603) Derivatives Formation

Tetrazole Derivatives: Tetrazoles are often synthesized via the [2+3] cycloaddition reaction between a nitrile and an azide. While direct synthesis from 2-bromo-6-ethylaniline is not a primary route, substituted anilines can be converted to the necessary precursors. For example, anilines can be transformed into tetrazoles by reaction with triethyl orthoformate and sodium azide.

Oxazepine Derivatives: The synthesis of 1,3-oxazepine derivatives can be achieved through the reaction of imines (Schiff bases) with cyclic anhydrides like maleic or phthalic anhydride (B1165640). Substituted anilines, including bromoanilines, are common starting materials for the synthesis of the required imine precursors through condensation with aldehydes. For example, 4-bromoaniline (B143363) has been used to prepare bisazoimine derivatives which then undergo a [2+5] cycloaddition to form bis-1,3-oxazepine-4,7-diones.

Thiazolidine Derivatives: Thiazolidinones, a class of thiazolidine derivatives, are typically synthesized via a three-component reaction involving an amine, a carbonyl compound, and a mercapto-acid. Substituted anilines can serve as the amine component in this reaction. Another common method is the cyclocondensation of a Schiff base with thioglycolic acid. For instance, various 2,3-diaryl-1,3-thiazolidin-4-ones have been synthesized by refluxing an appropriate heteroaromatic amine with an aldehyde and mercaptoacetic acid.

1,2-Dihydroquinoline/Chromene Fused Sugar Triazole Frameworks

The synthesis of 1,2-dihydroquinolines can be achieved through various methods starting from substituted anilines. One approach involves the reaction of anilines with α,β-unsaturated aldehydes or ketones. For example, substituted 1,2-dihydroquinolines have been synthesized from substituted anilines and methyl pyruvate (B1213749) under microwave-assisted conditions using a bismuth triflate catalyst. Another powerful method is the gold-catalyzed intramolecular hydroarylation of N-propargylanilines. The electronic nature of the substituents on the aniline ring plays a crucial role in the efficiency of this cyclization. While there is no specific literature on the synthesis of 1,2-dihydroquinoline/chromene fused sugar triazole frameworks directly from 2-bromo-6-ethylaniline, the general synthetic strategies for 1,2-dihydroquinolines suggest that appropriately functionalized derivatives of 2-bromo-6-ethylaniline could serve as valuable precursors for such complex heterocyclic systems. For instance, a dihydroquinoline embelin (B1684587) derivative was synthesized in moderate yield using 4-bromoaniline as the starting material.

Conclusion and Future Research Directions

Summary of Current Research Trends Pertaining to 2-Bromo-6-ethylaniline

Current research involving 2-bromo-6-ethylaniline and structurally related ortho-disubstituted anilines is predominantly centered on their utility as precursors in metal-catalyzed cross-coupling reactions. The presence of the bromo substituent makes the molecule an ideal substrate for reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds.

Researchers are actively exploring the use of such sterically hindered anilines in the synthesis of complex molecular architectures. For instance, related 2,6-disubstituted anilines are key components in the development of N-heterocyclic carbene (NHC) ligands, which are crucial for stabilizing and activating metal catalysts in various transformations. The steric bulk provided by the ortho substituents, such as the ethyl group in 2-bromo-6-ethylaniline, is instrumental in fine-tuning the catalytic activity and selectivity of these NHC-metal complexes.

Furthermore, the aniline (B41778) scaffold is a common feature in many biologically active compounds. Consequently, research is directed towards incorporating the 2-bromo-6-ethylaniline moiety into novel pharmaceutical agents. Studies on similar structures have shown that ortho-substitution patterns can significantly influence the binding affinity and efficacy of drug candidates, for example, in the design of kinase inhibitors or receptor antagonists. The development of aniline-substituted tetrahydroquinolines as C5a receptor antagonists has highlighted the importance of ortho substitution for functional activity. nih.gov

Emerging Synthetic Methodologies for Ortho-Bromoanilines

The synthesis of ortho-bromoanilines, including 2-bromo-6-ethylaniline, has traditionally relied on multi-step sequences involving nitration, reduction, and bromination, which can suffer from issues with regioselectivity and functional group tolerance. However, recent advancements in synthetic chemistry are providing more direct and efficient routes.

Key Emerging Methodologies:

| Methodology | Description | Advantages |

| C–H Activation/Halogenation | Transition metal-catalyzed reactions that directly replace a C–H bond at the ortho position with a halogen. Palladium-based catalysts are often employed, sometimes using a directing group to ensure high regioselectivity. nih.gov | Atom economy, reduced step count, access to previously difficult-to-make isomers. |

| Organocatalysis | Metal-free approaches using small organic molecules, such as specific secondary amines, to catalyze the ortho-chlorination of anilines with high selectivity. Similar strategies are being explored for bromination. nih.gov | Avoids toxic and expensive heavy metals, often milder reaction conditions. |

| Flow Chemistry | Conducting reactions in continuous flow reactors allows for precise control over parameters like temperature, pressure, and reaction time. This can improve yields, safety, and scalability for halogenation and other synthetic steps. | Enhanced safety, improved reproducibility, ease of scale-up. |

| Biocatalysis | The use of enzymes, such as flavin-dependent halogenases, offers unparalleled regioselectivity for the halogenation of aromatic compounds under mild, environmentally friendly conditions. researchgate.net | High selectivity, green reaction conditions, potential for novel reactivity. |

These emerging techniques promise to make highly substituted anilines like 2-bromo-6-ethylaniline more accessible, thereby accelerating research into their applications.

Untapped Reactivity Profiles and Catalytic Opportunities for 2-Bromo-6-ethylaniline

Beyond its role as a substrate in cross-coupling, the unique structure of 2-bromo-6-ethylaniline presents several underexplored opportunities in reactivity and catalysis.

The steric hindrance around the amino group, conferred by the adjacent ethyl and bromo groups, modifies its nucleophilicity and basicity compared to less substituted anilines. This property could be exploited for selective transformations where other amino groups in a molecule might need to be protected. The development of catalytic methods specifically for the amination of aryl boronic esters has proven effective for creating sterically hindered anilines. rsc.org

Moreover, the combination of a nucleophilic amino group and a reactive C-Br bond within the same molecule opens possibilities for intramolecular cyclization reactions to form novel heterocyclic systems. These reactions could be triggered by a single catalytic species that facilitates both C-N bond formation and subsequent ring closure, a strategy that is gaining traction in the efficient synthesis of complex molecules like quinazolinones from 2-bromoaniline (B46623) precursors. mdpi.com

There is also significant potential for 2-bromo-6-ethylaniline and its derivatives to serve as ligands for transition metal catalysts. The aniline nitrogen can coordinate to a metal center, and the ortho-bromo substituent could potentially participate in catalyst-substrate interactions or be used as a handle to immobilize the catalyst on a solid support. The design of sterically demanding ligands is crucial for stabilizing reactive metal centers and has led to breakthroughs in catalysis. semanticscholar.org

Prospects for Advanced Materials and Molecular Design Based on 2-Bromo-6-ethylaniline Scaffolds

The rigid and functionalizable aromatic core of 2-bromo-6-ethylaniline makes it an attractive scaffold for the design of advanced materials and functional molecules.

In the field of organic electronics , aniline derivatives are precursors to conducting polymers. Poly(ortho-bromoaniline) has been synthesized and studied for its semiconductor properties. mdpi.com By polymerizing derivatives of 2-bromo-6-ethylaniline, it may be possible to create new materials where the ethyl group helps to control polymer solubility and morphology, which are critical factors for device performance in applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The scaffold is also promising for the development of fluorescent dyes and sensors . The synthesis of highly substituted 2,6-dicyanoanilines has been shown to yield compounds with interesting photophysical properties. sci-hub.box By functionalizing the 2-bromo-6-ethylaniline core through cross-coupling reactions, it is possible to introduce various chromophores and fluorophores, leading to novel dyes with tailored absorption and emission spectra for use in bio-imaging or as molecular probes.

Furthermore, in medicinal chemistry , the isosteric replacement of aniline moieties is a strategy used to mitigate toxicity while preserving biological activity. acs.org The 2-bromo-6-ethylaniline framework provides a versatile platform for creating a diverse range of analogs of known drugs, allowing for fine-tuning of their pharmacokinetic and pharmacodynamic profiles. The synthesis of 2-substituted aniline pyrimidine (B1678525) derivatives, for example, has been explored for developing potent dual Mer/c-Met kinase inhibitors for cancer therapy. mdpi.com

Integration of Computational Chemistry in Predictive Synthesis and Mechanism Elucidation

Computational chemistry is becoming an indispensable tool for accelerating research and development related to molecules like 2-bromo-6-ethylaniline. Quantum mechanics and machine learning models can provide deep insights into reactivity, reaction mechanisms, and molecular properties, often guiding experimental work. nih.gov

Applications in the Study of 2-Bromo-6-ethylaniline:

| Computational Application | Description | Impact |

| Mechanism Elucidation | Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of reactions, such as palladium-catalyzed cross-coupling. This helps to understand the role of ligands, the influence of substituents, and the energetics of transition states. researchgate.net | Rational catalyst design, optimization of reaction conditions, and explanation of observed selectivity. |

| Reactivity Prediction | Computational models can predict the reactivity of different sites within a molecule. For 2-bromo-6-ethylaniline, this could involve predicting the relative rates of C-Br bond activation versus N-H functionalization under various conditions. acs.org | Guides the selection of reagents and conditions to achieve a desired synthetic outcome, reducing trial-and-error experimentation. |

| Property Prediction | The electronic and photophysical properties of novel materials derived from 2-bromo-6-ethylaniline scaffolds can be predicted before their synthesis. This includes calculating absorption/emission spectra for new dyes or band gaps for new polymers. | Prioritizes the synthesis of the most promising candidates for advanced materials applications. |

| Virtual Screening | In drug discovery, computational docking can be used to predict how molecules based on the 2-bromo-6-ethylaniline scaffold will bind to a biological target, helping to design more potent and selective inhibitors. | Accelerates the early stages of drug discovery by identifying high-potential lead compounds. |

The synergy between computational prediction and experimental validation is crucial for unlocking the full potential of 2-bromo-6-ethylaniline as a strategic building block in modern chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。